3-ethynyl-3-methoxyoxolane
Description
3-Ethynyl-3-methoxyoxolane is a substituted oxolane (tetrahydrofuran derivative) featuring a methoxy group and an ethynyl (acetylene) group at the 3-position of the five-membered ring. While direct experimental data on this compound is scarce in the provided evidence, its structural analogs offer insights into its likely properties and behavior.
Properties
CAS No. |
2168729-64-2 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-3-methoxyoxolane can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethynyl-oxolane with methanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. specific industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-3-methoxyoxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated oxolane derivatives.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-ethynyl-3-methoxyoxolane and its analogs:
Key Observations :
- Substituent Reactivity : The ethynyl group in this compound introduces alkyne reactivity (e.g., click chemistry or cycloadditions), whereas the carboxylic acid in its analog () enables acid-base or esterification reactions.
- Ring vs. Chain Systems : The oxolane and dioxolane derivatives () exhibit ring strain and stereoelectronic effects, unlike linear analogs like 3-(2-methoxyethoxy)propylamine ().
Physicochemical Properties
- Polarity : The methoxy group enhances polarity in all analogs. However, the ethynyl group in this compound may reduce solubility in polar solvents compared to the carboxylic acid derivative ().
- Thermal Stability : Cyclic ethers like oxolane and dioxolane derivatives () generally exhibit higher boiling points than linear ethers (e.g., 3-(2-methoxyethoxy)propylamine, ).
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